molecular formula C15H14ClFN2O2S B5353161 N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide

N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide

Cat. No.: B5353161
M. Wt: 340.8 g/mol
InChI Key: MAXMQZLJTGNWNX-SDXDJHTJSA-N
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Description

N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is a complex organic compound characterized by the presence of a sulfonyl group, a fluorine atom, and a carboximidamide moiety

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4-fluoro-N,N-dimethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c1-19(2)15(11-3-7-13(17)8-4-11)18-22(20,21)14-9-5-12(16)6-10-14/h3-10H,1-2H3/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXMQZLJTGNWNX-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluoroaniline under controlled conditions to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenecarboximidamide derivatives.

Scientific Research Applications

N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to its targets, while the carboximidamide moiety may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)sulfonyl]glycine
  • N-[(4-Chlorophenyl)sulfonyl]-β-alanine
  • N-[(4-Chlorophenyl)sulfonyl]phenylalanine

Uniqueness

N’-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to similar compounds.

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